molecular formula C6H11FO B6259970 rac-(1R,2R)-2-fluorocyclohexan-1-ol CAS No. 14365-32-3

rac-(1R,2R)-2-fluorocyclohexan-1-ol

Cat. No.: B6259970
CAS No.: 14365-32-3
M. Wt: 118.1
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Description

rac-(1R,2R)-2-Fluorocyclohexan-1-ol is a fluorinated cyclohexanol derivative featuring a hydroxyl group at position 1 and a fluorine atom at position 2 of the cyclohexane ring. Its molecular formula is C₆H₁₁FO, with a molecular weight of 118.15 g/mol (calculated based on substituents).

Properties

CAS No.

14365-32-3

Molecular Formula

C6H11FO

Molecular Weight

118.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-fluorocyclohexan-1-ol typically involves the fluorination of cyclohexanol derivatives. One common method is the reaction of cyclohexene oxide with hydrogen fluoride in the presence of a catalyst to yield the desired fluorohydrin. The reaction conditions often include low temperatures and controlled addition of reagents to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors and advanced purification techniques ensures the efficient and safe production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-fluorocyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

rac-(1R,2R)-2-fluorocyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways involving fluorinated compounds.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-fluorocyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
rac-(1R,2R)-2-Fluorocyclohexan-1-ol -OH (C1), -F (C2) C₆H₁₁FO 118.15 Not explicitly provided Intermediate for pharmaceuticals; polar due to -OH and -F
rac-(1R,6S)-6-Amino-2,2-difluorocyclohexan-1-ol HCl -NH₂ (C6), -F (C2,2), HCl salt C₆H₁₂ClF₂NO 187.61 1909288-26-1 Enhanced metabolic stability; pharmaceutical building block
rac-(1R,2S)-2-Fluorocyclohexan-1-amine HCl -NH₂ (C1), -F (C2), HCl salt C₆H₁₃ClFN 153.63 2059908-57-3 Basic amine for drug synthesis; altered solubility vs. hydroxyl analogs
rac-(1R,2R)-2-Butylcyclohexan-1-ol -OH (C1), -C₄H₉ (C2) C₁₀H₂₀O 156.26 35242-05-8 High lipophilicity; agrochemical applications
(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-ol -OH (C1), -SCH₃ (C2) C₇H₁₄OS 146.25 134108-72-8 Sulfur-containing moiety; potential for redox-active intermediates

Physicochemical Properties

  • Acidity: The fluorine atom in this compound increases the acidity of the hydroxyl group compared to non-fluorinated cyclohexanols due to electron-withdrawing effects. This contrasts with the butyl-substituted analog (), where the alkyl group donates electron density, reducing acidity .
  • Lipophilicity : The logP of this compound is lower than that of rac-(1R,2R)-2-butylcyclohexan-1-ol (logP ~2.5 vs. ~3.8), reflecting the fluorine’s polarity versus the butyl group’s hydrophobicity .
  • Solubility: The hydrochloride salts of amino-substituted analogs (e.g., ) exhibit higher water solubility than hydroxylated derivatives due to ionic character .

Biological Activity

rac-(1R,2R)-2-fluorocyclohexan-1-ol is a chiral compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorine atom and a hydroxyl group on the cyclohexane ring confers unique properties that influence its interaction with biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Molecular Formula: C6_6H11_11FO
CAS Number: 14365-32-3
Structure:
The compound features a cyclohexane ring substituted with a fluorine atom at the 2-position and a hydroxyl group at the 1-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound's lipophilicity and stability, which may improve binding affinity to biological targets. The hydroxyl group can participate in hydrogen bonding, further influencing its activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition: The compound has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways. For instance, it may modulate the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
  • Anticancer Properties: Preliminary studies suggest that this compound may have anticancer effects by inhibiting tumor growth. In vivo studies demonstrated a reduction in tumor volume in models treated with this compound .

Case Studies

  • Inhibition of CDK Activity:
    A study explored the effects of this compound on CDK2 and CDK4 activities. The results showed significant inhibition of these kinases, indicating potential therapeutic applications in cancer treatment .
  • Antitumor Efficacy:
    In an experimental model of glioblastoma, this compound was administered to evaluate its impact on tumor growth. The findings revealed a substantial decrease in tumor size compared to controls, suggesting its efficacy as an anticancer agent .

Research Applications

This compound is being explored for various applications:

  • Medicinal Chemistry: As a chiral building block in drug design, it offers potential for developing fluorinated pharmaceuticals with enhanced bioavailability.
  • Biological Pathway Studies: Its unique structure allows researchers to use it as a probe to study pathways involving fluorinated compounds.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure DescriptionKey Biological Activity
This compoundCyclohexane with F and OH groupsEnzyme inhibition, anticancer properties
rac-(1R,2R)-2-azidocyclohexan-1-olCyclohexane with azido groupPotentially different enzyme interactions
rac-(1R,2R)-cyclohexanolCyclohexane with OH onlyLess lipophilic; reduced binding affinity

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